While the provided literature doesn’t offer in-depth molecular structure analysis of 5-(5-Fluoropyridin-3-yl)pyrimidin-2-amine itself, several papers describe the structural analysis of closely related compounds. For example, one study investigating inhibitors of Bcr-Abl describes the synthesis and structural analysis of N-[2‐Methyl‐5‐(triazol‐1‐yl)phenyl]pyrimidin‐2‐amine derivatives, which share structural similarities with 5-(5-Fluoropyridin-3-yl)pyrimidin-2-amine. [] Further research utilizing techniques like X-ray crystallography, NMR spectroscopy, and computational modeling could provide detailed insights into the specific molecular geometry, bond lengths, and angles of 5-(5-Fluoropyridin-3-yl)pyrimidin-2-amine, facilitating further studies on its structure-activity relationship.
The primary application of 5-(5-Fluoropyridin-3-yl)pyrimidin-2-amine, based on the provided literature, is in the development of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor subtype 5 (mGlu5). [] mGlu5 is a promising target for treating various psychiatric and neurodegenerative disorders, and 5-(5-Fluoropyridin-3-yl)pyrimidin-2-amine serves as a core structure in designing potent and selective mGlu5 NAMs. One specific example is the compound N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238), which exhibits high affinity for mGlu5 and has progressed to clinical trials for potential therapeutic applications. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: